molecular formula C8H4ClNO2S B2834369 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid CAS No. 1536794-94-1

6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B2834369
CAS No.: 1536794-94-1
M. Wt: 213.64
InChI Key: BJOOZLSQNAOOBN-UHFFFAOYSA-N
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Description

6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C₈H₄ClNO₂S (CAS RN: 53174-98-4) and a melting point of 142–143°C . Its structure consists of a fused thiophene-pyridine ring system, with a chlorine substituent at position 6 and a carboxylic acid group at position 2. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and IKK (IκB kinase) inhibitors, as evidenced by patents describing substituted thienopyridine derivatives . Its reactivity and functional groups make it a versatile intermediate for further derivatization.

Properties

IUPAC Name

6-chlorothieno[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO2S/c9-6-2-1-4-3-5(8(11)12)13-7(4)10-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOOZLSQNAOOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=C(S2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536794-94-1
Record name 6-chlorothieno[2,3-b]pyridine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloronicotinic acid with sulfur-containing reagents to form the thieno[2,3-b]pyridine ring system. The reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) or lipoxygenase (LOX) pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thieno[2,3-b]pyridine Derivatives

4-Chlorothieno[2,3-b]pyridine-2-carboxylic Acid
  • Structural Difference : Chlorine substituent at position 4 instead of 4.
6-Bromothieno[2,3-b]pyridine-2-carboxylic Acid Methyl Ester
  • Structural Difference : Bromine replaces chlorine at position 6; methyl ester replaces carboxylic acid.
  • Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in drug-receptor binding. The ester group improves lipophilicity, aiding membrane permeability .
3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic Acid
  • Structural Difference: Difluoromethyl group at position 6, methyl at position 4, and an amino group at position 3.

Pyrrolo[2,3-c]pyridine Analogues

5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid (10b)
  • Structural Difference: Pyrrolopyridine core replaces thienopyridine; chlorine at position 4.
  • Impact : The nitrogen-rich pyrrolo ring enhances basicity and alters π-π stacking interactions. Synthesized in 71% yield , lower than unsubstituted analogues (e.g., 10a: 95% yield), highlighting the influence of substituents on reaction efficiency .

Functionalized Thienopyridine Amides

LY2033298 (3-Amino-5-chloro-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxylic Acid Cyclopropylamide)
  • Structural Difference : Methoxy and methyl groups at positions 5 and 4, respectively; cyclopropylamide replaces carboxylic acid.
  • Impact: The amide group reduces acidity, improving oral bioavailability.

Imidazo[1,2-a]pyridine Carboxylic Acids

6-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structural Difference : Imidazole ring fused to pyridine instead of thiophene.
  • Impact : The imidazole ring’s basicity alters solubility and electronic properties, affecting interactions with enzymes like kinases .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Activities Reference
6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid Thieno[2,3-b]pyridine Cl (C6), COOH (C2) IKK intermediate, mp 142–143°C
4-Chlorothieno[2,3-b]pyridine-2-carboxylic acid Thieno[2,3-b]pyridine Cl (C4), COOH (C2) Altered electronic properties
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine Cl (C5), COOH (C2) 71% synthesis yield
LY2033298 Thieno[2,3-b]pyridine Cl (C5), OMe (C6), Me (C4), cyclopropylamide (C2) Neurological target engagement

Biological Activity

6-Chlorothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a chlorine atom at the 6-position of the thieno ring and a carboxylic acid functional group, which contribute to its chemical reactivity and biological properties. Recent studies have explored its interactions with various biological targets, particularly in the context of enzyme inhibition and potential therapeutic applications.

  • Molecular Formula : C₈H₄ClNO₂S
  • Molecular Weight : Approximately 213.64 g/mol
  • Structure : The compound features a thieno[2,3-b]pyridine ring system, which is essential for its biological activity.

Target of Action

The primary target for this compound appears to be G protein-coupled receptors (GPCRs) and specific kinases such as GRK2 (G protein-coupled receptor kinase 2). The inhibition of these targets can modulate various signaling pathways involved in cellular processes.

Mode of Action

The compound interacts with its biological targets through secondary interactions that stabilize the binding and enhance its inhibitory effects. This interaction can lead to significant alterations in cellular signaling, particularly in pathways involving GPCRs.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases, which can impact cellular signaling pathways related to inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses through its action on GRK2 and other related pathways.

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound significantly inhibits GRK2 activity, leading to enhanced GPCR signaling. This effect was quantified using IC50 values in biochemical assays.
CompoundTargetIC50 Value (µM)
This compoundGRK245
  • Antimicrobial Activity :
    • In vitro tests indicated that this compound exhibits moderate antibacterial activity against Gram-positive bacteria, with further investigations needed to understand the underlying mechanisms.
Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli10
  • Anti-inflammatory Effects :
    • Research highlighted the compound's ability to downregulate pro-inflammatory cytokines in cell culture models, suggesting a potential role in therapeutic applications for inflammatory diseases.

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